molecular formula C23H42N2O6S3 B12758275 1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil CAS No. 180274-08-2

1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil

Cat. No.: B12758275
CAS No.: 180274-08-2
M. Wt: 538.8 g/mol
InChI Key: LUJVTYFNHWTTHV-UHFFFAOYSA-N
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Description

1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil is a complex organic compound with a unique structure that includes multiple isobutylsulfinylethyl groups attached to a uracil core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil typically involves multiple steps, starting with the preparation of the uracil core. The isobutylsulfinylethyl groups are then introduced through a series of reactions, including alkylation and sulfoxidation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil can undergo various chemical reactions, including:

    Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to remove the sulfinyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl groups results in the formation of sulfonyl derivatives, while reduction can yield the corresponding hydrocarbons.

Scientific Research Applications

1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation and function. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil: Similar structure but with a hydroxyl group instead of an isobutylsulfinylethoxy group.

    1,3-Bis(phenylthio)propan-2-one: Contains phenylthio groups instead of isobutylsulfinylethyl groups.

Uniqueness

1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil is unique due to its multiple isobutylsulfinylethyl groups, which provide distinct chemical and biological properties. These groups can enhance the compound’s stability, solubility, and reactivity, making it valuable for various applications.

Properties

CAS No.

180274-08-2

Molecular Formula

C23H42N2O6S3

Molecular Weight

538.8 g/mol

IUPAC Name

6-methyl-5-[2-(2-methylpropylsulfinyl)ethoxy]-1,3-bis[2-(2-methylpropylsulfinyl)ethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C23H42N2O6S3/c1-17(2)14-32(28)11-8-24-20(7)21(31-10-13-34(30)16-19(5)6)22(26)25(23(24)27)9-12-33(29)15-18(3)4/h17-19H,8-16H2,1-7H3

InChI Key

LUJVTYFNHWTTHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CCS(=O)CC(C)C)CCS(=O)CC(C)C)OCCS(=O)CC(C)C

Origin of Product

United States

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